molecular formula C20H19N7O5 B12911341 1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide CAS No. 919787-03-4

1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide

Cat. No.: B12911341
CAS No.: 919787-03-4
M. Wt: 437.4 g/mol
InChI Key: QRGSBAYEAABQFR-HNNXBMFYSA-N
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Description

1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is identified by CAS Number 919787-03-4 and has a molecular formula of C20H19N7O5 and a molecular weight of 437.41 g/mol . Research indicates that this compound, also referred to as ASN-1733, is a novel long-lasting nitroxoline derivative with potent dual-functional antibiotic activity . Its primary research value lies in its ability to combat multidrug-resistant bacterial pathogens, particularly those producing New Delhi metallo-β-lactamase-1 (NDM-1) . Studies show that ASN-1733 exhibits a unique dual mechanism of action. First, it competes for Ca2+ on the bacterial surface, causing the detachment of lipopolysaccharides (LPS) and compromising outer membrane integrity and permeability, leading to broad-spectrum bactericidal activity . Second, it acts as a potent, competitive inhibitor of the NDM-1 enzyme, binding to key residues and hindering substrate entry with a potent inhibitory activity (Ki = 0.22 µM), even in the presence of excessive Zn2+ . This dual functionality makes it a valuable tool for researchers investigating novel approaches to overcome antibiotic resistance. Furthermore, this compound demonstrates synergistic killing effects when used in combination with carbapenem antibiotics like meropenem against NDM-1-positive bacteria, offering a promising research pathway for rescuing the efficacy of existing antibiotics . Its superior therapeutic efficacy compared to nitroxoline has been demonstrated in animal models of sepsis, thigh, and mild abdominal infections, expanding its potential research applications beyond urinary tract infections .

Properties

CAS No.

919787-03-4

Molecular Formula

C20H19N7O5

Molecular Weight

437.4 g/mol

IUPAC Name

(2S)-N-(2-amino-2-oxoethyl)-1-(5-nitro-6-quinolin-6-yloxypyrimidin-4-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C20H19N7O5/c21-16(28)10-23-19(29)15-4-2-8-26(15)18-17(27(30)31)20(25-11-24-18)32-13-5-6-14-12(9-13)3-1-7-22-14/h1,3,5-7,9,11,15H,2,4,8,10H2,(H2,21,28)(H,23,29)/t15-/m0/s1

InChI Key

QRGSBAYEAABQFR-HNNXBMFYSA-N

Isomeric SMILES

C1C[C@H](N(C1)C2=C(C(=NC=N2)OC3=CC4=C(C=C3)N=CC=C4)[N+](=O)[O-])C(=O)NCC(=O)N

Canonical SMILES

C1CC(N(C1)C2=C(C(=NC=N2)OC3=CC4=C(C=C3)N=CC=C4)[N+](=O)[O-])C(=O)NCC(=O)N

Origin of Product

United States

Biological Activity

1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide is a synthetic compound characterized by its unique structural attributes, including a nitro-substituted pyrimidine ring and a quinoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide is C19H19N5O3C_{19}H_{19}N_5O_3, with a molar mass of approximately 437.41 g/mol. The presence of functional groups such as the nitro group and the amide bond contributes to its reactivity and biological activity.

Biological Activity

Research indicates that this compound may exhibit antimicrobial and anticancer properties, similar to other compounds with analogous structures. The following sections detail specific biological activities observed in studies.

Antimicrobial Activity

Preliminary studies suggest that 1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide may inhibit the growth of various microbial strains. Compounds with similar structures have shown effectiveness against bacteria and fungi, indicating potential for further exploration in this area.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. For instance, compounds structurally related to 1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide have demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Notes
1-{5-Nitro...}MDA-MB-231TBDPotential for further study
1-{5-Nitro...}PC-3TBDSignificant inhibition observed

In a study involving related quinoline derivatives, compounds showed IC50 values ranging from 10 to 50 µM against these cell lines, suggesting that 1-{5-Nitro...} could similarly exhibit potent activity if further investigated .

The mechanism by which 1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for cell proliferation and survival. The nitro group may play a role in redox reactions, potentially leading to oxidative stress in target cells.

Case Studies

Several case studies have highlighted the potential applications of the compound:

  • Study on Anticancer Activity : A recent investigation into quinoline derivatives indicated that those with similar structural features to 1-{5-Nitro...} significantly reduced cell viability in MDA-MB-231 cells at concentrations as low as 10 µM .
  • Antimicrobial Efficacy : A comparative analysis of antimicrobial agents suggested that structural modifications in similar compounds can enhance their efficacy against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Similarities and Differences

The compound shares structural motifs with acrylamido-quinoline derivatives (e.g., compounds 6m, 6n, 8a-c, and 8n from –2). Key comparisons include:

Feature Target Compound Analog (e.g., 8n)
Core structure Pyrimidine with nitro and quinoline-oxy Quinoline with acrylamide substituents
Side chain L-prolylglycinamide Morpholinoethyl or methoxyethyl groups
Functional groups Nitro (-NO₂), amide (-CONH₂) Sulfonamide (-SO₂NH-), acrylamide (-CH₂CH₂CONH₂)
Molecular weight (approx.) ~550 g/mol (calculated) ~600 g/mol (e.g., 8n: MW 600.6)

Key Observations :

  • The L-prolylglycinamide side chain introduces conformational rigidity and hydrogen-bonding capacity, contrasting with the flexible morpholinoethyl or methoxyethyl groups in analogs .
Pharmacological Potential

While the target compound lacks published activity data, inferences can be drawn from analogs:

  • Quinoline-pyrimidine hybrids: Known for kinase inhibition (e.g., EGFR, VEGFR) due to planar aromatic systems interacting with ATP-binding pockets .
  • Acrylamido-quinoline derivatives (e.g., 8n): Exhibit anti-proliferative activity in cancer cell lines (IC₅₀ ~1–10 μM), attributed to sulfonamide-mediated enzyme inhibition .
Physicochemical Properties
  • Solubility : The L-prolylglycinamide side chain may improve aqueous solubility compared to hydrophobic acrylamide analogs like 6o .
  • Stability : The nitro group could reduce metabolic stability compared to halogenated analogs (e.g., 6m with bromo), which are more resistant to enzymatic degradation .

Preparation Methods

Pyrimidine Core Functionalization

  • Starting from a 4-chloropyrimidine derivative, selective nucleophilic aromatic substitution (SNAr) is employed to introduce the quinolin-6-yloxy group at the 6-position.
  • The 5-nitro substituent is introduced either by nitration of the pyrimidine ring prior to ether formation or by using a pre-nitrated pyrimidine precursor.
  • The SNAr reaction typically uses quinolin-6-ol as the nucleophile under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C).

Ether Bond Formation

  • The nucleophilic oxygen of quinolin-6-ol attacks the electrophilic 6-chloropyrimidine carbon, displacing chloride and forming the C–O bond.
  • Reaction monitoring by thin-layer chromatography (TLC) or HPLC ensures completion.
  • Purification is achieved by column chromatography or recrystallization.

Peptide Coupling to Form the L-Prolylglycinamide Moiety

Activation of the Pyrimidin-4-yl Position

  • The 4-position of the pyrimidine ring, often bearing a leaving group such as a halogen (chloride or bromide), is activated for nucleophilic substitution.
  • The L-prolylglycinamide fragment is introduced via amide bond formation using peptide coupling reagents.

Coupling Reagents and Conditions

  • Common peptide coupling agents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DCC (dicyclohexylcarbodiimide) in the presence of bases like DIPEA (N,N-diisopropylethylamine).
  • The reaction is typically conducted in solvents such as DMF or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
  • The amide bond formation proceeds via activation of the carboxyl group of the glycinamide or prolylglycinamide fragment, followed by nucleophilic attack by the pyrimidin-4-amine or an amine derivative.

Purification and Characterization

  • The final compound is purified by preparative HPLC or recrystallization.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Alternative and Advanced Synthetic Approaches

One-Pot Procedures and Pyrimidine Diversification

  • Recent research demonstrates one-pot methods for pyrimidine functionalization involving in situ formation of pyrimidinium salts followed by nucleophilic substitution and recyclization steps.
  • These methods allow for efficient introduction of substituents at multiple positions on the pyrimidine ring, including the 5- and 6-positions, facilitating the synthesis of analogues with diverse substituents.
  • For example, a one-pot sequence involving pyrimidinium salt formation, nucleophilic attack by quinolin-6-ol, and subsequent peptide coupling can streamline the synthesis.

Chemoselectivity and Functional Group Compatibility

  • The synthetic route must consider the chemoselectivity of nucleophilic substitutions to avoid side reactions on the quinoline or peptide moieties.
  • Protecting groups may be employed on the peptide fragment to prevent undesired reactions during pyrimidine functionalization.
  • Mild reaction conditions and selective reagents are preferred to maintain the integrity of sensitive functional groups such as the nitro substituent.

Data Table: Summary of Key Reaction Conditions

Step Reactants/Intermediates Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
1. Nucleophilic aromatic substitution (SNAr) 4-chloropyrimidine + quinolin-6-ol K2CO3 or NaH, DMF or DMSO DMF/DMSO 80–120 70–85 Formation of 6-(quinolin-6-yloxy)pyrimidine
2. Nitration (if not pre-nitrated) Pyrimidine intermediate HNO3/H2SO4 or milder nitrating agents Acetic acid or similar 0–25 60–75 Introduction of 5-nitro group
3. Peptide coupling 5-nitro-6-(quinolin-6-yloxy)pyrimidin-4-amine + L-prolylglycinamide EDCI/HATU + DIPEA DMF/DCM 20–40 65–80 Amide bond formation at 4-position
4. Purification Crude product Preparative HPLC or recrystallization Ensures high purity and structural confirmation

Research Findings and Optimization Notes

  • The SNAr reaction efficiency depends on the electronic nature of the pyrimidine ring and the nucleophilicity of quinolin-6-ol; electron-withdrawing groups like nitro enhance reactivity.
  • Peptide coupling yields improve with the use of modern coupling reagents such as HATU, which minimize racemization and side reactions.
  • One-pot methods reduce purification steps and improve overall synthetic efficiency but require careful control of reaction conditions to avoid by-products.
  • Protecting groups on the peptide fragment (e.g., Boc or Fmoc) may be necessary during pyrimidine functionalization steps to prevent degradation.
  • Analytical techniques such as NMR (1H, 13C), LC-MS, and HPLC are essential for monitoring reaction progress and confirming product identity.

Q & A

Q. Table 1: Optimization Parameters for Key Steps

StepOptimal ConditionsYield RangeKey Reference
NitrationHNO₃ (90%), 0–5°C, 2h60–70%
Ether FormationK₂CO₃, DMF, 80°C, 12h45–55%
Peptide CouplingHATU, DIPEA, RT, 24h70–80%

Advanced: How can computational methods predict reactivity or stability issues in this compound’s synthesis?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) model transition states for nitration and substitution steps. For example:

  • Nitro group stability: DFT studies reveal electron-deficient pyrimidine rings destabilize nitro groups under basic conditions, requiring pH < 7 during synthesis .
  • Steric effects: Molecular dynamics simulations show quinolin-6-yloxy substituents introduce steric hindrance, slowing coupling reactions unless bulky side chains are minimized .
    Tool Recommendations: Gaussian (DFT), ORCA (reaction path searches), and VMD (visualization) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR: Assigns prolylglycinamide backbone (δ 1.5–4.5 ppm for proline CH₂ groups) and quinoline protons (δ 7.5–8.8 ppm). Nitro groups deshield adjacent pyrimidine carbons (δ 160–165 ppm) .
  • HRMS: Confirms molecular ion ([M+H]⁺) with <2 ppm error.
  • XRD: Resolves stereochemistry of the L-proline moiety and quinoline-pyrimidine dihedral angles .

Advanced: How to resolve contradictions in bioactivity data across in vitro vs. in vivo studies?

Methodological Answer:
Discrepancies often arise from:

  • Metabolic instability: LC-MS/MS identifies rapid hepatic clearance of the nitro group in vivo, reducing efficacy .
  • Solubility: Poor aqueous solubility (logP ~3.5) limits bioavailability. Use PEGylation or co-solvents (e.g., cyclodextrins) to improve dissolution .
    Validation Workflow:

ADME profiling (microsomal stability, plasma protein binding).

Dose-response correlation using PK/PD modeling.

Structural analogs with improved logP (e.g., replacing nitro with cyano) .

Basic: What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

  • Enzyme inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).
  • Cytotoxicity: MTT assay in cancer cell lines (IC₅₀ determination).
  • Binding affinity: SPR or ITC to quantify interactions with target proteins (e.g., prolyl oligopeptidase) .

Advanced: How to design a factorial experiment for optimizing reaction scalability?

Methodological Answer:
Use a 2³ factorial design to evaluate:

  • Factors: Temperature (X₁), catalyst loading (X₂), solvent ratio (X₃).
  • Responses: Yield (%), purity (HPLC area %).

Q. Table 2: Factorial Design Matrix

RunX₁ (°C)X₂ (mol%)X₃ (DMF:H₂O)Yield (%)Purity (%)
17059:16295
29059:15888
..................

Analysis: ANOVA identifies temperature (p < 0.05) as the most significant factor. Response surface methodology (RSM) refines optimal conditions .

Advanced: How does stereochemistry at the L-proline residue affect target binding?

Methodological Answer:

  • Docking studies: Molecular docking (AutoDock Vina) shows L-proline’s (S)-configuration forms hydrogen bonds with active-site residues (e.g., His680 in kinase targets).
  • Enantiomer comparison: Synthesize D-proline analog; IC₅₀ increases 10-fold, confirming stereospecificity .

Basic: What are the stability challenges during long-term storage?

Methodological Answer:

  • Hydrolysis: Nitro groups hydrolyze to amines under humid conditions. Store at −20°C in argon-purged vials with desiccant .
  • Light sensitivity: Quinoline moiety undergoes photodegradation. Use amber glassware and avoid UV exposure .

Advanced: How to analyze synergistic effects with other therapeutic agents?

Methodological Answer:

  • Combination index (CI): Use Chou-Talalay method: CI < 1 indicates synergy (e.g., with cisplatin in cancer models).
  • Transcriptomics: RNA-seq identifies upregulated pathways (e.g., apoptosis) when co-administered .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Nitro group hazards: Avoid reducing agents (risk of explosive amine formation).
  • PPE: Nitrile gloves, fume hood for weighing.
  • Waste disposal: Neutralize with dilute NaOH before incineration .

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